molecular formula C14H20N2O4S B086273 Penicillin F CAS No. 118-53-6

Penicillin F

Cat. No.: B086273
CAS No.: 118-53-6
M. Wt: 312.39 g/mol
InChI Key: QRLCJUNAKLMRGP-ZTWGYATJSA-N
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Description

Penicillin F, also known as 2-pentenyl penicillin, is one of the naturally occurring penicillins produced by the mold Penicillium notatum. It was one of the first penicillins discovered and is part of the beta-lactam antibiotic family. This compound has a unique structure that includes a thiazolidine ring fused to a beta-lactam ring, with a 2-pentenyl side chain.

Scientific Research Applications

Penicillin F has several scientific research applications, including:

Mechanism of Action

Penicillin F, like all penicillins, works by inhibiting bacterial cell wall synthesis. Specifically, it prevents the cross-linking of peptides on the mucosaccharide chains. If cell walls are improperly made, they allow water to flow into the cell, causing it to burst .

Safety and Hazards

While penicillins are generally safe and effective against many bacterial infections, some individuals may have allergic reactions to them . It’s important to note that misuse of antibiotics, including penicillins, can lead to antibiotic resistance .

Future Directions

The rise of antibiotic resistance has led to a need for new approaches to tackle this global health issue. One promising avenue of research involves so-called antibiotic resistance breakers (ARBs), capable of re-sensitising resistant bacteria to antibiotics . Another approach is the development of antimicrobial peptides (AMPs) as antibiofilm agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Penicillin F is synthesized through the fermentation process using Penicillium notatum. The biosynthesis involves the condensation of L-cysteine and L-valine to form the beta-lactam thiazolidine ring. The process is non-ribosomal and involves several enzymatic steps, including the formation of isopenicillin N, which is then converted to this compound by the addition of the 2-pentenyl side chain .

Industrial Production Methods: Industrial production of this compound involves submerged fermentation using high-yield strains of Penicillium notatum. The fermentation medium is carefully controlled to optimize the production of this compound. The process includes the addition of specific precursors to direct the biosynthesis towards the desired penicillin. After fermentation, the penicillin is extracted and purified through a series of chemical and physical processes .

Chemical Reactions Analysis

Types of Reactions: Penicillin F undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Penicillin F’s unique side chain provides it with distinct properties, making it a valuable compound for further research and development in the field of antibiotics.

Properties

IUPAC Name

(2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20)/b6-5+/t9-,10+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLCJUNAKLMRGP-ZTWGYATJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151994
Record name Penicillin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-53-6
Record name Penicillin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENICILLIN F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88EY1AP5UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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